REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].C[C:6]([O:8][C:9]([CH3:11])=[O:10])=O.CC1[S:17][C:16]([C:18](O)=O)=[CH:15][CH:14]=1.OS(O)(=O)=O>CO>[CH3:18][C:16]1[S:17][C:11]([C:9]([O:8][CH3:6])=[O:10])=[CH:14][C:15]=1[N+:1]([O-:4])=[O:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(S1)C(=O)O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 0° C. for 1.5 h the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture placed in an ice bath
|
Type
|
FILTRATION
|
Details
|
was filtered off (66%)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
All volatiles were evaporated i
|
Type
|
ADDITION
|
Details
|
, then the residual material was mixed with water
|
Type
|
EXTRACTION
|
Details
|
the resulting solution extracted with EtOAc
|
Type
|
WASH
|
Details
|
the organic layer was washed with sat. NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated (98%)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
CC1=C(C=C(S1)C(=O)OC)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |